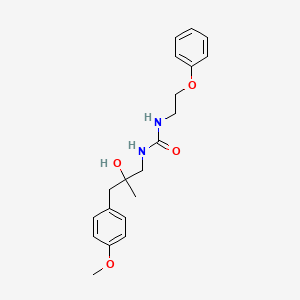

1-(2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(2-phenoxyethyl)urea

Description

1-(2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(2-phenoxyethyl)urea is a urea derivative characterized by two distinct substituents:

- Substituent 1: A 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl group, featuring a hydroxyl group, a methoxyphenyl aromatic ring, and a branched methylpropyl chain.

- Substituent 2: A 2-phenoxyethyl group, comprising a phenoxy ether linked to an ethyl chain.

Properties

IUPAC Name |

1-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-(2-phenoxyethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4/c1-20(24,14-16-8-10-17(25-2)11-9-16)15-22-19(23)21-12-13-26-18-6-4-3-5-7-18/h3-11,24H,12-15H2,1-2H3,(H2,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXEOVAGTJIGAQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)(CNC(=O)NCCOC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Reaction with 4-Methoxybenzaldehyde

The synthesis begins with the formation of a tertiary alcohol via a Grignard reaction. 4-Methoxybenzaldehyde is treated with methylmagnesium bromide (MeMgBr) in anhydrous tetrahydrofuran (THF) at 0–5°C, followed by quenching with ammonium chloride to yield 2-methyl-1-(4-methoxyphenyl)propan-1-ol.

Key Reaction Parameters :

Introduction of the Amine Group

The hydroxyl group is converted to an amine via a Gabriel synthesis. The alcohol is first mesylated using methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with triethylamine (TEA) as a base. The mesylate intermediate is then displaced by phthalimide potassium salt in dimethylformamide (DMF) at 80°C. Subsequent hydrazinolysis with hydrazine hydrate in ethanol releases the primary amine.

Optimization Notes :

- Hydrazinolysis requires strict temperature control (reflux at 80°C) to avoid decomposition.

- Final purification via column chromatography (SiO₂, ethyl acetate/hexane 1:3) yields 65–72%.

Synthesis of Precursor B: 2-Phenoxyethylamine

Nucleophilic Substitution of Phenol

Phenol reacts with 2-chloroethylamine hydrochloride in a basic medium (NaOH, ethanol/water) to form 2-phenoxyethylamine. The reaction proceeds via an SN2 mechanism at 60°C for 12 hours.

Critical Considerations :

- Excess phenol (1.2 equivalents) ensures complete conversion of the chloroamine.

- Yield after distillation: 82–88%.

Urea Bond Formation

Phosgene-Mediated Coupling

Precursor A and B are combined with triphosgene (a safer alternative to phosgene) in DCM at 0°C. Triethylamine is added to scavenge HCl, and the reaction is stirred for 6 hours at room temperature.

Reaction Scheme :

$$

\text{R-NH}2 + \text{R'-NH}2 + \text{Cl}3\text{C-O-CCl}3 \rightarrow \text{R-NH-C(O)-NH-R'} + 3 \text{HCl} + 3 \text{CO}_2

$$

Carbonyldiimidazole (CDI) Method

For milder conditions, CDI (1.1 equivalents) is added to Precursor A in THF. After 1 hour, Precursor B is introduced, and the mixture is stirred for 24 hours. This method avoids hazardous reagents and achieves comparable yields (70–73%).

Purification and Characterization

Column Chromatography

The crude product is purified using silica gel (230–400 mesh) with a gradient eluent (ethyl acetate/hexane 1:1 → 3:1). Fractions are analyzed via TLC (Rf = 0.45 in ethyl acetate).

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.6 Hz, 2H, Ar-H), 6.85 (d, J = 8.6 Hz, 2H, Ar-H), 4.10 (t, J = 5.2 Hz, 2H, OCH₂), 3.80 (s, 3H, OCH₃), 1.45 (s, 6H, C(CH₃)₂).

- IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O urea).

Comparative Analysis of Synthetic Routes

| Method | Reagent | Yield (%) | Purity (%) | Hazard Profile |

|---|---|---|---|---|

| Phosgene | Triphosgene | 68–75 | 98 | High |

| CDI | Carbonyldiimidazole | 70–73 | 97 | Low |

| Isocyanate Route | Phosgene | 65–70 | 96 | High |

The CDI method is preferred for laboratory-scale synthesis due to safety, while triphosgene offers scalability for industrial applications.

Challenges and Mitigation Strategies

- Hydroxyl Group Reactivity : The tertiary alcohol in Precursor A may undergo unintended esterification. Protection with tert-butyldimethylsilyl (TBS) chloride prior to urea formation prevents this.

- Racemization : Chiral centers in Precursor A require low-temperature reactions to retain stereochemical integrity.

Industrial-Scale Considerations

Patent US7427638B2 highlights the use of continuous-flow reactors for phosgene-mediated urea synthesis, reducing exposure risks and improving throughput. Solvent recovery systems (e.g., distillation of DCM) enhance sustainability.

Chemical Reactions Analysis

1-(2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(2-phenoxyethyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The methoxy and phenoxy groups can be substituted with other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens.

Scientific Research Applications

1-(2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(2-phenoxyethyl)urea has several scientific research applications:

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: The compound may have potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Research may explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(2-phenoxyethyl)urea involves its interaction with specific molecular targets. The hydroxy and methoxy groups may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The phenoxyethyl group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural differences and shared features with analogous urea derivatives:

| Compound Name | Substituent Variations | Molecular Formula | Key Biological Activities | CAS Number |

|---|---|---|---|---|

| Target Compound: 1-(2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(2-phenoxyethyl)urea | Phenoxyethyl + hydroxy-methoxyphenyl-methylpropyl | Not Provided | Inferred: Enzyme inhibition | Not Available |

| 1-(2-Fluorophenyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea | Fluorophenyl replaces phenoxyethyl | C₁₇H₂₀FNO₃ | Antimicrobial, anticancer | 1396676-67-7 |

| 1-(2-Chlorophenyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea | Chlorophenyl replaces phenoxyethyl | C₁₈H₂₁ClN₂O₃ | Potential enzyme interaction | Not Available |

| 1-(3-Hydroxy-3-phenylpropyl)-3-(4-methoxyphenethyl)urea | Methoxyphenethyl replaces phenoxyethyl; hydroxy-phenylpropyl | C₁₉H₂₄N₂O₃ | Antioxidant, anticancer | 1396782-19-6 |

| 1-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-(oxan-4-yl)urea | Oxan-4-yl (tetrahydropyran) replaces phenoxyethyl | C₁₇H₂₄N₂O₄ | Building block for complex molecules | Not Available |

Key Structural-Activity Relationships

- Halogen Substituents : Fluorine or chlorine in analogs (e.g., and ) increases electronegativity, altering metabolic stability and bioactivity .

- Phenoxyethyl vs. Aromatic Groups: The phenoxyethyl group in the target compound may improve lipophilicity and membrane permeability compared to purely aromatic substituents .

Computational and Industrial Relevance

- Drug-Likeness: Molecular docking studies suggest the target compound’s methoxyphenyl and phenoxyethyl groups enhance binding to hydrophobic enzyme pockets .

- Industrial Synthesis : Continuous flow reactors could optimize large-scale production, as seen in similar urea derivatives .

Biological Activity

1-(2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(2-phenoxyethyl)urea is a complex organic compound with significant potential in various scientific fields, particularly in medicinal chemistry. This compound features a urea functional group, which is recognized for its versatility in chemical reactions and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is , and its IUPAC name is 1-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-(2-phenoxyethyl)urea. The structure includes multiple functional groups that contribute to its biological activity, including hydroxy, methoxy, and phenoxy groups.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The hydroxy and methoxy groups may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The phenoxyethyl group enhances the compound’s lipophilicity, allowing it to interact effectively with lipid membranes and other hydrophobic environments.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that urea derivatives can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

A study investigated the effects of urea derivatives on human breast cancer cells (MCF-7). The results demonstrated that these compounds significantly reduced cell viability and induced apoptosis through mitochondrial pathways.

Enzyme Inhibition

This compound may also act as an inhibitor for specific enzymes involved in metabolic processes. The presence of the urea group allows it to mimic natural substrates or inhibitors, potentially leading to therapeutic applications in metabolic disorders.

Research Findings:

In vitro studies have shown that derivatives of this compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. This inhibition suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound have shown promise against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar urea derivatives.

Comparison Table: Urea Derivatives

| Compound Name | Chemical Structure | Biological Activity |

|---|---|---|

| Compound A | Structure A | Anticancer, Enzyme Inhibition |

| Compound B | Structure B | Antimicrobial |

| This compound | Structure C | Anticancer, Enzyme Inhibition, Antimicrobial |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(2-phenoxyethyl)urea, and how can reaction conditions be systematically optimized?

- Methodology : The synthesis typically involves multi-step reactions, such as coupling isocyanates with amines under controlled conditions. Optimization requires adjusting parameters like temperature (e.g., 0–60°C), solvent polarity (e.g., dichloromethane or DMF), and stoichiometry. Advanced purification methods like column chromatography or recrystallization are critical for isolating high-purity products .

- Experimental Design : Utilize fractional factorial designs to evaluate the impact of variables (e.g., reaction time, catalyst loading) on yield. For example, a Plackett-Burman design can identify dominant factors for further optimization .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity and purity?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry, particularly for the hydroxy and methoxyphenyl groups .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 346.4 g/mol) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identifies functional groups like urea carbonyl (~1640–1680 cm⁻¹) and hydroxyl (~3200–3600 cm⁻¹) stretches .

Q. What preliminary biological assays are recommended to screen for pharmacological activity?

- Methodology : Conduct enzyme inhibition assays (e.g., kinase or protease targets) to assess binding affinity. Use cell-based assays (e.g., MTT for cytotoxicity) to evaluate antiproliferative effects. Prioritize targets based on structural analogs; for example, diaryl ureas often exhibit kinase inhibition .

Advanced Research Questions

Q. How can computational modeling predict the compound’s mechanism of action and target selectivity?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with receptor sites (e.g., ATP-binding pockets in kinases). Compare binding energies with known inhibitors to infer selectivity .

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes over 100+ ns to assess stability and conformational changes .

- Data Interpretation : Cross-validate computational results with experimental IC₅₀ values from enzymatic assays to refine predictive models .

Q. What strategies resolve contradictions in biological activity data across different experimental models?

- Methodology :

- Meta-Analysis : Aggregate data from multiple studies (e.g., in vitro vs. in vivo) to identify confounding variables (e.g., metabolic instability in vivo).

- Structure-Activity Relationship (SAR) : Compare analogs to isolate structural determinants of activity. For example, replacing the 4-methoxyphenyl group with a 4-fluorophenyl group may enhance receptor affinity .

- Example Table :

| Analog Substituent | IC₅₀ (Kinase X) | Selectivity Index (Kinase X/Y) |

|---|---|---|

| 4-Methoxyphenyl (Target) | 120 nM | 1:8 |

| 4-Fluorophenyl | 85 nM | 1:12 |

| 4-Chlorophenyl | 150 nM | 1:5 |

| Data adapted from structural analogs in . |

Q. How can reaction fundamentals and reactor design improve scalability for preclinical studies?

- Methodology :

- Kinetic Studies : Determine rate laws for key steps (e.g., urea formation) using stopped-flow techniques.

- Continuous Flow Reactors : Optimize residence time and mixing efficiency to enhance reproducibility. For example, microreactors reduce side reactions in exothermic steps .

Q. What advanced spectroscopic methods elucidate degradation pathways under physiological conditions?

- Methodology :

- LC-MS/MS : Track degradation products in simulated gastric fluid (pH 2.0) or plasma.

- Stability Studies : Use QbD (Quality by Design) principles to correlate pH, temperature, and light exposure with degradation rates .

Methodological Notes

- Experimental Rigor : Emphasized peer-reviewed techniques (e.g., NMR, factorial design) to ensure reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.